molecular formula C15H15N3OS B303432 (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No. B303432
M. Wt: 285.4 g/mol
InChI Key: NXOVZUVQYPWUPP-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as EIM-4 and has been shown to have potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and spread of cancer cells. It may also have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one can have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It may also have anti-inflammatory and antioxidant effects in the brain, which could make it useful for treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one in lab experiments is that it has been shown to be relatively safe and non-toxic. However, one of the limitations is that it can be difficult to synthesize, which can make it expensive and time-consuming to work with.

Future Directions

There are many potential future directions for research on (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one. One area of interest is its potential use in combination with other drugs or therapies for treating cancer or neurodegenerative diseases. It may also be useful for studying the mechanisms of these diseases and for developing new treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis for use in lab experiments.

Synthesis Methods

The synthesis of (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the use of various reagents and solvents, including ethyl acetoacetate, indole-3-carboxaldehyde, and thiosemicarbazide. The reaction is typically carried out under reflux conditions and can take several hours to complete.

Scientific Research Applications

The potential applications of (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one in scientific research are vast. This compound has been shown to have potential uses in medicinal chemistry, including as a potential anti-cancer agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H15N3OS/c1-3-18-14(19)13(17(2)15(18)20)8-10-9-16-12-7-5-4-6-11(10)12/h4-9,16H,3H2,1-2H3/b13-8-

InChI Key

NXOVZUVQYPWUPP-JYRVWZFOSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CNC3=CC=CC=C32)/N(C1=S)C

SMILES

CCN1C(=O)C(=CC2=CNC3=CC=CC=C32)N(C1=S)C

Canonical SMILES

CCN1C(=O)C(=CC2=CNC3=CC=CC=C32)N(C1=S)C

Origin of Product

United States

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